N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide
描述
属性
IUPAC Name |
N-[2-[[2,4-bis(dimethylamino)pyrimidin-5-yl]amino]-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-22(2)15-13(10-19-17(21-15)23(3)4)20-14(24)11-18-16(25)12-8-6-5-7-9-12/h5-10H,11H2,1-4H3,(H,18,25)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGQKCTPVJMQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)CNC(=O)C2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article will explore its biological activity, supported by data tables and relevant research findings.
The compound this compound belongs to a class of pyrimidine derivatives that have shown promise in targeting specific pathways involved in cancer and cellular stress responses. Its structure suggests potential interactions with various biological targets, including the epidermal growth factor receptor (EGFR), which is implicated in several cancers.
Research indicates that compounds similar to this compound can inhibit mutant forms of EGFR, which are often associated with cancer progression. The mechanism involves:
- Inhibition of EGFR Mutants : The compound exhibits high potency against certain mutant forms of EGFR while demonstrating lower toxicity compared to wild-type EGFR inhibitors. This selectivity is crucial for reducing side effects commonly associated with cancer therapies .
- Cellular Protection Against ER Stress : Analogous compounds have been reported to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis. This protective effect is mediated through the inhibition of apoptotic markers such as cleaved caspase-3 and PARP, suggesting a role in preserving cell viability under stress conditions .
3.1 In Vitro Studies
A series of studies have evaluated the biological activity of this compound and its analogs:
| Compound | EC50 (μM) | Maximal Activity (%) | Target |
|---|---|---|---|
| WO5m (analog) | 0.1 ± 0.01 | 100% | β-cell protection against ER stress |
| N-(2,4-bis(dimethylamino)pyrimidin-5-yl) | - | - | EGFR mutants |
The compound WO5m demonstrated exceptional potency in protecting β-cells from ER stress with an EC50 value indicating high efficacy at low concentrations .
3.2 Case Studies
In a study focusing on the treatment of diabetes-related β-cell dysfunction, the compound WO5m was shown to significantly reverse cell death induced by various ER stressors such as thapsigargin and brefeldin A. This highlights its potential therapeutic application beyond oncology .
4. Conclusion
This compound represents a promising candidate for further research due to its selective inhibition of mutant EGFRs and protective effects against cellular stress. These properties could make it a valuable addition to therapeutic strategies for both cancer and metabolic diseases.
5. Future Directions
Further studies are required to elucidate the full spectrum of biological activities associated with this compound, including:
- In Vivo Efficacy : Testing in animal models to confirm therapeutic benefits.
- Mechanistic Studies : Detailed investigations into the molecular pathways affected by the compound.
This compound's unique profile warrants continued exploration in both cancer therapeutics and metabolic disease management.
相似化合物的比较
Structural and Functional Group Variations
The compound is compared below with structurally related pyrimidine derivatives, focusing on substituents, molecular weight, and functional groups.
*Estimated based on structural components.
常见问题
Basic Research Questions
Q. What are the key steps for synthesizing N-(2-((2,4-bis(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)benzamide, and how can its purity be validated?
- Synthesis Methodology :
- Step 1 : Condensation of 2,4-bis(dimethylamino)pyrimidin-5-amine with bromoacetyl bromide to form the pyrimidinyl amide intermediate.
- Step 2 : Coupling the intermediate with benzamide derivatives via nucleophilic substitution or amidation, using catalysts like HATU or DCC (dicyclohexylcarbodiimide) .
- Step 3 : Purification via column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH gradient) .
- Purity Validation :
- 1H/13C NMR : Confirm absence of unreacted starting materials (e.g., residual dimethylamino peaks at δ 2.8–3.2 ppm) .
- HRMS : Match experimental and theoretical molecular weights (e.g., [M+H]⁺ calculated for C₁₉H₂₄N₆O₂: 376.19 g/mol) .
- HPLC : Purity >95% with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
Q. How can the compound’s solubility and stability be optimized for in vitro assays?
- Solubility Enhancement :
- Use DMSO stock solutions (10–20 mM) and dilute in PBS (pH 7.4) or cell culture media.
- Add co-solvents like cyclodextrins for hydrophobic compounds .
- Stability Testing :
- Monitor degradation via LC-MS under physiological conditions (37°C, pH 7.4) over 24–72 hours .
- For light-sensitive groups (e.g., dimethylamino), store solutions in amber vials at –20°C .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrimidine core?
- SAR Design :
- Modification Sites :
Pyrimidine C2/C4 : Replace dimethylamino groups with morpholino or piperazinyl rings to alter electron density .
Benzamide Substituents : Introduce halogens (e.g., –F, –Cl) or electron-withdrawing groups to modulate receptor binding .
- Biological Assays :
- Test inhibitory activity against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Example Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
